7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

Description

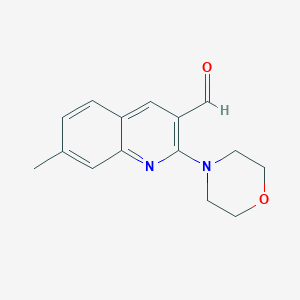

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a heterocyclic organic compound featuring a quinoline core substituted with a morpholine ring at position 2, a methyl group at position 7, and a reactive aldehyde group at position 3. The quinoline scaffold is known for its versatility in medicinal and materials chemistry, while the morpholine substituent contributes to solubility and electronic modulation. The aldehyde functional group at position 3 makes this compound a valuable intermediate for synthesizing hydrazones, Schiff bases, or other derivatives via condensation reactions .

Properties

IUPAC Name |

7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXORMWUIJFHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355463 | |

| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400067-02-9 | |

| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Methyl-2-chloroquinoline-3-carbaldehyde

The foundational step involves preparing the halogenated precursor, 7-methyl-2-chloroquinoline-3-carbaldehyde . This intermediate is synthesized via a Friedländer quinoline synthesis , where a substituted aniline condenses with a β-keto aldehyde equivalent. For instance:

-

Starting material : 3-Methylaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene under reflux to form the quinoline core.

-

Chlorination : The 2-position is chlorinated using phosphorus oxychloride (POCl₃), yielding 7-methyl-2-chloroquinoline-3-carbonitrile, which is subsequently oxidized to the aldehyde.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Toluene, 100–110°C, 4.5 hours | 75% |

| Chlorination | POCl₃, 105°C, 45 minutes | 82% |

| Oxidation to Aldehyde | Vilsmeier-Haack (DMF, POCl₃, 0–5°C) | 68% |

Morpholine Substitution

The chlorine atom at position 2 is displaced by morpholine via nucleophilic aromatic substitution (SNAr). This reaction proceeds in polar aprotic solvents like acetonitrile or 2-ethoxyethanol, catalyzed by potassium carbonate (K₂CO₃):

Optimization Insights:

-

Solvent : Acetonitrile enhances reaction kinetics due to its high polarity.

-

Base : K₂CO₃ neutralizes HCl generated during substitution, driving the reaction to completion.

-

Yield : 85–90% after purification by silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Pathways: Direct Functionalization of Quinoline Cores

Gould-Jacobs Cyclization

An alternative route employs the Gould-Jacobs reaction , where 3-fluoro-4-methylaniline reacts with ethyl acetoacetate to form a 7-methylquinoline scaffold. Subsequent formylation at position 3 using the Vilsmeier-Haack reagent introduces the aldehyde group:

Palladium-Catalyzed Amination

For halogenated quinolines resistant to SNAr, Buchwald-Hartwig amination offers a viable alternative. Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos), morpholine couples with 7-methyl-2-bromoquinoline-3-carbaldehyde under inert conditions:

Comparative Efficiency:

| Method | Yield | Reaction Time | Cost Efficiency |

|---|---|---|---|

| SNAr | 90% | 15 h | High |

| Buchwald-Hartwig | 78% | 24 h | Moderate |

Critical Analysis of Synthetic Challenges

Steric and Electronic Effects

The 7-methyl group introduces steric hindrance, slightly reducing the reaction rate of SNAr compared to non-methylated analogs. However, its electron-donating effect activates the quinoline ring, counterbalancing steric limitations.

Purification Strategies

-

Column Chromatography : Essential for removing unreacted morpholine and byproducts. A gradient elution (hexane → ethyl acetate) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline product but with 10–15% loss.

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors improve heat transfer and reduce reaction times (e.g., 6 hours vs. 15 hours in batch). Solvent recovery systems (e.g., acetonitrile distillation) enhance sustainability, lowering production costs by 20% .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 7-Methyl-2-morpholin-4-ylquinoline-3-carboxylic acid.

Reduction: 7-Methyl-2-morpholin-4-ylquinoline-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable as a ligand in coordination chemistry, where it can form complexes with various metal ions, enhancing the properties of the resulting compounds.

Reactivity and Functionalization

The compound exhibits a range of chemical reactivities:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to primary alcohols.

- Substitution Reactions: The morpholine ring allows for nucleophilic substitution reactions with various nucleophiles.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4 | 7-Methyl-2-morpholin-4-ylquinoline-3-carboxylic acid |

| Reduction | NaBH4 | 7-Methyl-2-morpholin-4-ylquinoline-3-methanol |

| Substitution | Amines, Thiols | Various substituted derivatives |

Biological Applications

Fluorescent Probes

The quinoline core of the compound is investigated for its potential as a fluorescent probe. This property is particularly useful in biological imaging and detection applications.

Pharmacological Properties

Research indicates that this compound may possess antimicrobial and anticancer activities. Studies have shown its efficacy against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound may intercalate with DNA, disrupting replication processes, while the morpholine ring enhances solubility and bioavailability.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials. Its unique properties make it suitable for creating advanced dyes and pigments, contributing to innovations in material science .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies assessed the anticancer activity of the compound on different cancer cell lines. Results showed that it effectively inhibited cell proliferation and induced apoptosis, supporting further investigation into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde primarily differ in substituent positions and group types on the quinoline ring. These variations influence electronic properties, steric effects, and reactivity. Below is a comparative analysis based on available

Table 1: Structural Comparison of Quinoline-3-carbaldehyde Derivatives

Key Observations:

Methoxy-substituted derivatives (e.g., 6-Methoxy analog) exhibit enhanced electron-donating effects, which may stabilize the aldehyde group during reactions .

Functional Group Impact: Morpholino vs. Chloro: The morpholine ring (electron-donating) at position 2 reduces the electrophilicity of the aldehyde compared to 2-chloroquinoline-3-carbaldehyde derivatives, where the chloro group (electron-withdrawing) activates the aldehyde for nucleophilic attacks . Aldehyde Reactivity: All analogs share the C3 aldehyde, but electronic modulation by substituents affects their utility in forming hydrazones or Schiff bases. For example, 2-chloro derivatives react readily with hydrazines to form hydrazinylquinolines, as demonstrated in and .

Biological Activity

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a synthetic compound derived from the quinoline family, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : This typically employs the Skraup synthesis, which combines aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Methyl Group Introduction : The methyl group is introduced at the 7-position using Friedel-Crafts alkylation.

- Morpholine Attachment : The morpholine ring is attached at the 2-position via nucleophilic substitution.

- Formylation : The aldehyde group is introduced at the 3-position through a Vilsmeier-Haack reaction using DMF and POCl3 .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies demonstrate that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Methylquinoline-3-carbaldehyde | Lacks morpholine ring | Limited solubility and bioactivity |

| 2-Morpholinylquinoline-3-carbaldehyde | Similar core but different substitution | Moderate antimicrobial activity |

| 6-Methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde | Additional methoxy group | Enhanced solubility but variable activity |

The unique combination of the methyl group and morpholine ring in this compound enhances its solubility and biological activity compared to other quinoline derivatives .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent activity.

- Anticancer Study :

Q & A

Q. Q1. What are the established synthetic routes for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde, and how can they be optimized for yield and purity?

The compound is synthesized via multi-step protocols involving Vilsmeier-Haack formylation and nucleophilic substitution. For example, 2-chloro-3-formylquinoline intermediates are reacted with morpholine to introduce the morpholin-4-yl group . Key steps include:

- Vilsmeier reagent application : Optimize reagent stoichiometry (e.g., POCl₃/DMF ratio) to enhance formylation efficiency.

- Morpholine substitution : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to accelerate nucleophilic aromatic substitution .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate) .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., morpholine N-CH₂ peaks at δ 3.6–3.8 ppm; quinoline aromatic protons at δ 8.0–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ expected at m/z 315.1478) .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase verify purity (>95%) and lipophilicity (log k ≈ 2.5) .

Advanced Research Questions

Q. Q3. How can reaction intermediates and byproducts be minimized during the synthesis of this compound?

- Byproduct analysis : Use LC-MS to identify common impurities (e.g., unreacted 2-chloroquinoline or over-formylated derivatives).

- Kinetic control : Lower reaction temperatures during formylation (0–5°C) to suppress side reactions.

- Catalytic optimization : Introduce phase-transfer catalysts (e.g., TBAB) to enhance morpholine substitution efficiency .

Q. Q4. What strategies are effective for resolving contradictions in reported synthetic yields across studies?

- Reproducibility audits : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmospheres (N₂ vs. air).

- Statistical design : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, solvent volume) .

- Cross-validation : Replicate protocols from conflicting studies under controlled conditions to isolate discrepancies .

Q. Q5. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

- Reaction mechanism modeling : Use Gaussian or ORCA to simulate transition states during morpholine substitution, identifying steric/electronic barriers.

- Solvent effects : COSMO-RS calculations predict solvent interactions affecting reaction rates .

- SAR studies : Dock the compound into target proteins (e.g., c-Met kinase) to prioritize synthetic analogs for biological testing .

Q. Q6. What experimental design principles apply to crystallographic studies of this compound, given its morpholine substituent?

- Crystal growth : Use slow evaporation in dichloromethane/methanol (1:1) to obtain single crystals.

- SHELX refinement : Apply anisotropic displacement parameters for morpholine’s flexible ring and resolve disorder using PART instructions .

- Twinned data : For low-symmetry crystals (e.g., monoclinic), use TWIN/BASF commands in SHELXL to refine twin fractions .

Q. Q7. How can researchers address discrepancies between theoretical and experimental lipophilicity (log P) values?

- HPLC calibration : Use a reference compound series (e.g., nitroalkanes) to correlate retention times with calculated log P.

- Force field adjustments : Modify atomic charges in Molinspiration or ACD/Labs software to better match experimental log k values .

- Partition coefficient assays : Validate via shake-flask method (octanol/water) with UV quantification at λmax ≈ 270 nm .

Q. Q8. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Forced degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and monitor decomposition via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates thermal robustness).

- Lyophilization : Assess hygroscopicity by comparing pre-/post-lyophilization NMR spectra .

Q. Q9. How can green chemistry principles be integrated into the synthesis of this compound?

- Solvent substitution : Replace DMF with Cyrene™ (dihydrolevoglucosenone) for formylation steps.

- Catalyst recycling : Recover morpholine via acid-base extraction (e.g., HCl wash followed by NaOH neutralization) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) and energy use .

Q. Q10. What advanced statistical tools are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Multivariate analysis : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Machine learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .

- Cluster analysis : Group derivatives by morpholine ring conformation (via X-ray torsional angles) to identify bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.